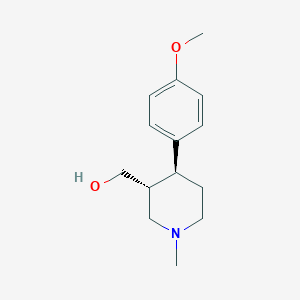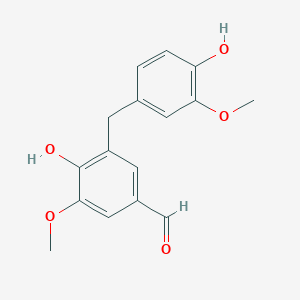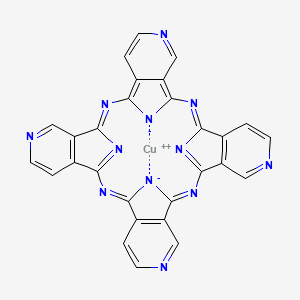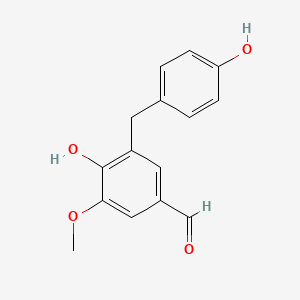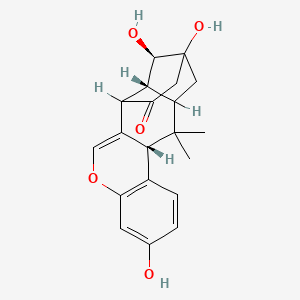
Desulfoxide4-DemethylOmeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of oxazoles and sulfoxides are crucial in various chemical and pharmaceutical applications due to their unique chemical structures and properties. These compounds are often explored for their potential in creating efficient catalysts, designing novel drugs, and understanding complex chemical reactions.
Synthesis Analysis
Synthesis of oxazoles and related compounds can be achieved through various methods, including palladium-catalyzed desulfitative arylation, which allows for the direct arylation of azoles using sodium arylsulfinates as aryl sources, producing compounds in good to excellent yields (Wang et al., 2012). Additionally, the application of ultrasound and deep eutectic solvent (DES) offers a rapid and energy-efficient synthesis pathway for oxazoles (Singh et al., 2013).
Molecular Structure Analysis
Molecular structures of oxazole derivatives have been extensively studied to understand their interaction and formation mechanisms. The analysis of molecular complexes, such as those formed with carboxylic acids and boric acids, highlights the triazole ring's efficiency as a hydrogen bond acceptor, facilitating the formation of diverse molecular structures (Varughese et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving oxazoles and sulfoxides are varied and depend on the substrates and conditions applied. For instance, the desulfinylation of α,β-epoxy sulfoxides with butyllithium offers a pathway to synthesize epoxides and allylic alcohols from carbonyl compounds (Satoh et al., 1986).
Physical Properties Analysis
Physical properties of oxazoles and sulfoxides, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations and interactions with solvents. Studies on solvated forms of drugs like succinylsulfathiazole reveal insights into crystal structures and thermal decomposition, which are crucial for pharmaceutical applications (Bourne et al., 1994).
Chemical Properties Analysis
The chemical properties of oxazoles and sulfoxides, including their reactivity, stability, and interactions with various reagents, are essential for developing synthetic pathways and applications. The efficiency of Suzuki and Stille reactions for regioselective strategies of incorporating the 1,3-oxazole heterocycle demonstrates the versatility of these compounds in organic synthesis (Williams & Fu, 2010).
Applications De Recherche Scientifique
Pharmacokinetic and Pharmacodynamic Insights
Desulfoxide4-DemethylOmeprazole, as part of the broader category of omeprazole metabolites, plays a significant role in pharmacokinetic and pharmacodynamic interactions, particularly concerning drug-drug interactions (DDIs). A study on the inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites, including 5′-O-desmethylomeprazole, highlighted its contribution to DDIs. These metabolites were found to be significant reversible inhibitors and time-dependent inhibitors of CYP2C19 and CYP3A4, suggesting that they contribute to in vivo DDIs to a notable extent. The metabolites were predicted to contribute between 30–63% to the in vivo hepatic interactions, underlining the importance of considering metabolites in quantitative predictions of DDIs (Shirasaka et al., 2013).
Antioxidant and Anti-inflammatory Effects
Esomeprazole, closely related to Desulfoxide4-DemethylOmeprazole, has been studied for its gastroprotective effects beyond acid suppression. Research indicates that esomeprazole exerts antioxidant effects by reducing malondialdehyde levels and enhancing the expression of antioxidant factors like glutathione and superoxide dismutase. Furthermore, it has demonstrated anti-inflammatory effects by reducing levels of myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1β. This study elucidates the multifaceted protective mechanisms of esomeprazole, including its potential to attenuate the phosphorylation levels of NF-κB p65 and p38 MAPK, and decrease NF-κB p65 nuclear translocation induced by stress-related ulcers (Xie et al., 2019).
Synthesis and Chemical Properties
The advancement of click chemistry has significantly impacted drug discovery, offering reliable and practical chemical transformations. This approach facilitates the synthesis of complex molecules, including omeprazole derivatives, through efficient and bio-compatible reactions. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is highlighted for its dependability and specificity, showcasing the innovative methods applied in the synthesis of drug molecules and their intermediates (Kolb & Sharpless, 2003).
Advanced Analytical Techniques
A novel application of desorption electrospray mass spectrometry (DESI-MS) has been developed for the rapid evaluation of drug metabolism and pharmacokinetics, including the profiling of esomeprazole and its metabolites. This high-throughput screening method demonstrates excellent sensitivity and precision for drug and metabolite quantification, underscoring the advancements in analytical techniques for pharmacokinetic studies (Rossi et al., 2016).
Safety And Hazards
The safety data sheet for Desulfoxide4-DemethylOmeprazole was not found in the search results. However, it’s important to note that any chemical compound should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection7.
Orientations Futures
The specific future directions for Desulfoxide4-DemethylOmeprazole are not provided in the search results. However, the field of drug delivery systems is rapidly evolving, with a focus on improving the release of the active pharmaceutical ingredient to achieve a desired therapeutic response8.
Please note that the information provided is based on the search results and may not be fully accurate or complete. For more detailed information, further research and consultation with experts in the field are recommended.
Propriétés
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-5-methyl-3-methylidenepyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,2,7H2,1,3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJAYEKRBLNIOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desulfoxide4-DemethylOmeprazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


